
2,6-Dimethyl-4-(tributylstannyl)pyridine
描述
2,6-Dimethyl-4-(tributylstannyl)pyridine is an organotin compound with the molecular formula C19H35NSn and a molecular weight of 396.2 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a tributylstannyl group at the 4 position. It is commonly used in organic synthesis, particularly in the field of organometallic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(tributylstannyl)pyridine typically involves the stannylation of 2,6-dimethylpyridine. One common method is the reaction of 2,6-dimethylpyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, more efficient mixing, and enhanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,6-Dimethyl-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of stannic derivatives.
Coupling Reactions: It is often used in Stille coupling reactions, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or pseudohalides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or halogens.
Stille Coupling: Palladium catalysts and organic halides under inert atmosphere.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Stannic derivatives.
Coupling: Biaryl or diaryl compounds.
科学研究应用
2,6-Dimethyl-4-(tributylstannyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals and drug intermediates.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2,6-Dimethyl-4-(tributylstannyl)pyridine primarily involves its role as a nucleophile in substitution reactions and as a coupling partner in Stille reactions. The tributylstannyl group acts as a leaving group, facilitating the formation of new bonds. In coupling reactions, the palladium catalyst coordinates with the stannyl group and the organic halide, enabling the transfer of the organic group from the stannyl compound to the halide .
相似化合物的比较
Similar Compounds
- 2-Methyl-6-(tributylstannyl)pyridine
- 4-(Tributylstannyl)pyridine
- 2,4,6-Trimethylpyridine
Uniqueness
2,6-Dimethyl-4-(tributylstannyl)pyridine is unique due to the specific positioning of its substituents, which influences its reactivity and selectivity in chemical reactions. The presence of both methyl groups and the tributylstannyl group provides a balance of steric and electronic effects, making it a versatile reagent in organic synthesis .
属性
IUPAC Name |
tributyl-(2,6-dimethylpyridin-4-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N.3C4H9.Sn/c1-6-4-3-5-7(2)8-6;3*1-3-4-2;/h4-5H,1-2H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBCTQYIZYZCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
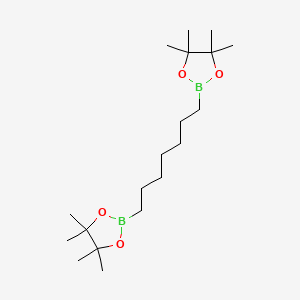
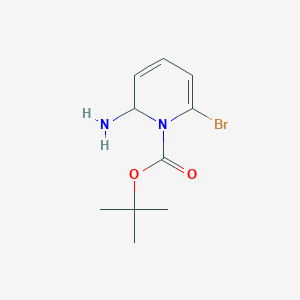
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine](/img/structure/B8138167.png)
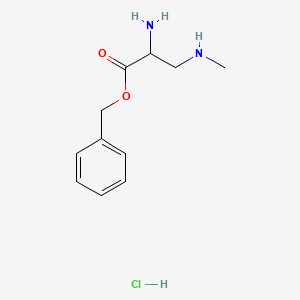
![5-chloro-1-[(3R,4R)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-amine](/img/structure/B8138186.png)
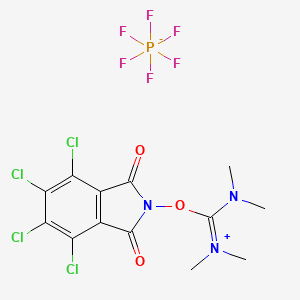
![1-[1-Butoxy-2-(2,2-dibutoxyethoxy)ethoxy]butane](/img/structure/B8138205.png)
![(2S,3S)-4-anthracen-9-yl-2-[(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole](/img/structure/B8138212.png)
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8138220.png)
![(2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole](/img/structure/B8138228.png)
![(2R,3R)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole](/img/structure/B8138229.png)
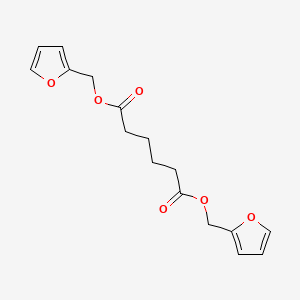
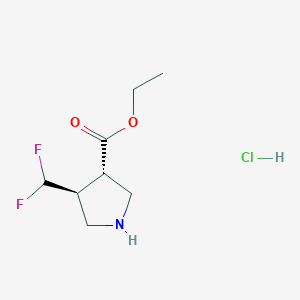
![trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B8138261.png)
